molecular formula C14H20O3 B5968575 ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate

ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate

Cat. No.: B5968575
M. Wt: 236.31 g/mol
InChI Key: ITCAIDSXFGRLRI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate, also known as methyl homoveratrate, is an organic compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various compounds.

Scientific Research Applications

Ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate is not well understood. However, it is believed to act as a precursor for the synthesis of various compounds with biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate have not been extensively studied. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate in laboratory experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential to react with other compounds in the experimental system.

Future Directions

There are various future directions for the research on ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate. One potential direction is the synthesis of new compounds with potential biological activity using ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate as a starting material. Another direction is the investigation of the mechanism of action of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate and its potential use in various fields such as medicine and agriculture.
In conclusion, ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate is an important compound in organic chemistry with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in various fields.

Properties

IUPAC Name

ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCAIDSXFGRLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethylphenol (25.0 g, 205 mmol) in dimethylsulfoxide (200 mL) were added ethyl 2-bromo-isobutyrate (60 mL, 409 mmol) and potassium carbonate (56.5 g, 409 mmol) at room temperature, and the mixture was stirred for 36 hours. Water was added to the reaction solution and the mixture was extracted with ethyl acetate. The organic layer was washed with water and a saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain crude oily ethyl 2-(2,3-dimethylphenoxy)-2-methylpropionate. 12 N Aqueous sodium hydroxide solution (20 mL, 240 mmol) was added to the mixed solution of this compound in THF (160 mL) and methanol (40 mL) at room temperature, stirred for 12 hours, and then concentrated under reduced pressure. Water and hydrochloric acid were added to the reaction solution to acidity the aqueous layer, which was extracted with ethyl acetate. The organic layer was washed with water and a saturated brine and then was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain a residue, which was crystallized from ethyl acetate-hexane to obtain 21.3 g (yield 50%) of the title compound. Melting point: 71-73° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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